molecular formula C10H10N2O2S B2381167 3-methanesulfonylquinolin-2-amine CAS No. 866019-20-7

3-methanesulfonylquinolin-2-amine

Cat. No.: B2381167
CAS No.: 866019-20-7
M. Wt: 222.26
InChI Key: DJEHJEFANSBDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methanesulfonylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methylsulfonyl group in this compound adds to its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonylquinolin-2-amine typically involves the introduction of the methylsulfonyl group to a quinoline scaffold. One common method is the sulfonylation of 2-quinolinamine using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be represented as follows:

2-quinolinamine+methylsulfonyl chlorideThis compound\text{2-quinolinamine} + \text{methylsulfonyl chloride} \rightarrow \text{this compound} 2-quinolinamine+methylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group in the quinoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-methanesulfonylquinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-methanesulfonylquinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Quinolinamine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    3-(Methylthio)-2-quinolinamine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.

    3-(Methylsulfonyl)-4-quinolinamine: The position of the methylsulfonyl group is different, which can affect its reactivity and biological activity.

Uniqueness

3-methanesulfonylquinolin-2-amine is unique due to the presence of the methylsulfonyl group at the 3-position of the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-methylsulfonylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHJEFANSBDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.